molecular formula C17H13ClFN3O2S B2687135 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896018-84-1

3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2687135
CAS No.: 896018-84-1
M. Wt: 377.82
InChI Key: AAXPKLTZXXCPAY-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocycle renowned in medicinal chemistry for its diverse biological activities and capacity to interact with critical biological targets. This compound is of significant interest in early-stage drug discovery research, particularly in the development of novel anticancer agents. The 1,3,4-oxadiazole core is a well-established pharmacophore that demonstrates potent cytotoxic effects by targeting a variety of enzymes and proteins essential for cancer cell proliferation . Research into analogous 1,3,4-oxadiazole conjugates has demonstrated that these compounds can exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this specific molecule—including the 4-fluorophenyl-substituted oxadiazole ring linked to a 4-chlorophenylthioether chain—suggest potential for selective interaction with enzyme active sites and nucleic acids, making it a valuable candidate for investigating structure-activity relationships (SAR) in the design of multi-targeted therapies . Its primary research application is in the biochemical screening of enzyme inhibitors and the evaluation of cytotoxicity against a panel of cancer cell lines. This reagent is intended for use in non-clinical laboratory research to further elucidate the mechanisms of action of 1,3,4-oxadiazole-based compounds and to explore their potential as lead structures in oncology-focused drug discovery programs .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-3-7-14(8-4-12)25-10-9-15(23)20-17-22-21-16(24-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXPKLTZXXCPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.

    Amidation: The final step involves the formation of the amide bond between the oxadiazole derivative and the chlorophenyl sulfanyl derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide would depend on its specific application. For instance, if used as an antiviral agent, it might inhibit viral replication by targeting specific viral enzymes or proteins. In the case of antibacterial activity, it could interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Variations in Oxadiazole Substituents

The 4-fluorophenyl group on the oxadiazole ring distinguishes the target compound from analogs with other substituents:

  • Melting points (117–118°C for 8e) suggest differences in crystallinity compared to fluorinated analogs .
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives ():
    • Chlorine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine .
Table 1: Oxadiazole Substituent Effects
Substituent Example Compound Melting Point (°C) Key Properties
4-Fluorophenyl (Target) Target Compound N/A High electronegativity, metabolic stability
Phenyl 8e () 117–118 Lower polarity, moderate activity
4-Chlorophenyl 6a–o () Varies Enhanced lipophilicity
3-Nitrophenyl 8h () 158–159 High reactivity, potential toxicity

N-Substituent Modifications on Propanamide

The target compound’s N-linked 5-(4-fluorophenyl)oxadiazole contrasts with derivatives bearing aryl or alkyl groups:

  • N-Aryl derivatives (e.g., 7a–q in ):
    • Derivatives like 7a (N-phenyl) and 7d (N-2,4-dimethylphenyl) exhibit melting points ranging from 71–83°C, suggesting that bulkier substituents increase crystallinity .
    • Hemolytic activity studies () indicate that N-aryl groups with electron-donating substituents (e.g., methyl) reduce toxicity compared to electron-withdrawing groups .
  • N-Alkyl/Thiazole derivatives (e.g., 8d–h in ):
    • Thiazole-containing analogs (e.g., 8d) show improved solubility due to heterocyclic polarity but may face metabolic instability .
Table 2: N-Substituent Comparison
N-Substituent Example Compound Melting Point (°C) Biological Notes
5-(4-Fluorophenyl)oxadiazole Target Compound N/A Potential for targeted binding
Phenyl 7a () 71–73 Moderate hemolytic activity
2,4-Dimethylphenyl 7d () 78–80 Lower toxicity
5-Methylthiazol-2-yl 8e () 117–118 Enhanced solubility

Sulfanyl vs. Sulfonyl Linkages

The sulfanyl (–S–) group in the target compound differs from sulfonyl (–SO2–) analogs:

  • Sulfonyl-containing derivatives (e.g., 7a–q in ): Exhibit IR peaks at ~1347 cm⁻¹ (SO2 stretching), indicative of strong electron-withdrawing effects .
  • Sulfanyl-containing derivatives (Target, ): –S– linkages may improve metabolic stability and reduce toxicity compared to sulfonyl groups .

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide belongs to a class of compounds known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is C18H16ClFN3OSC_{18}H_{16}ClFN_3OS. Its structure features a 4-chlorophenyl group linked to a sulfur atom , and a 1,3,4-oxadiazole moiety that is substituted with a 4-fluorophenyl group. This unique combination of functional groups contributes to its biological properties.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymes : The oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Targeting Kinases : These compounds can also target kinases that play critical roles in signaling pathways associated with cancer progression .
  • Interaction with Nucleic Acids : The structural modifications in oxadiazole derivatives allow them to selectively bind to nucleic acids, leading to cytotoxic effects on malignant cells .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds within the oxadiazole class:

Compound NameBiological ActivityIC50 (µM)Target
Compound AAnticancer5.0HDAC
Compound BAntimicrobial10.0Bacterial Cell Wall
Compound CAntiviral15.0Viral Protease
3-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamidePotentially anticancer (under investigation)TBDTBD

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the oxadiazole structure have been linked to enhanced activity against breast and colon cancer cells .
  • Antimicrobial Properties : Some oxadiazole derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess potential in treating infections alongside its anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-withdrawing groups (like the chlorophenyl and fluorophenyl moieties) enhances the compound's potency.
  • Modifications at specific positions on the oxadiazole ring can significantly affect biological activity, emphasizing the importance of careful design in drug development .

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